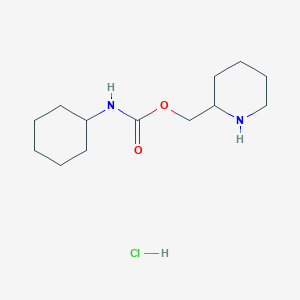

piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride

Descripción

Classification and Position within Carbamate Chemistry

Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride occupies a specialized position within the broader classification of organic carbamates, which constitute a fundamental category of compounds with the general formula R₂NC(O)OR and are formally derived from carbamic acid. The compound represents a sophisticated example of carbamate ester chemistry, where the carbamate functional group serves as a critical structural element that imparts unique chemical and physical properties to the molecule. Within the hierarchical classification of carbamates, this particular compound belongs to the subcategory of N-substituted carbamate esters, specifically featuring both cycloaliphatic and heterocyclic substituents that contribute to its distinctive chemical behavior.

The structural classification places this compound within the cyclohexyl carbamate family, which has been recognized as a distinct group of carbamate derivatives characterized by the presence of cyclohexyl substituents attached to the nitrogen atom of the carbamate functional group. This classification is particularly significant because cyclohexyl carbamates have demonstrated unique properties that distinguish them from other carbamate subtypes, including enhanced stability profiles and specific reactivity patterns that make them valuable intermediates in organic synthesis. The presence of the piperidine ring system further categorizes this compound within the subset of heterocyclic carbamates, representing a convergence of multiple important structural motifs in a single molecular framework.

The position of this compound within carbamate chemistry is further defined by its relationship to the broader family of organic compounds known as urethanes, which share the same fundamental structural features as carbamate esters. According to established chemical nomenclature, carbamate esters are often referred to as urethanes, although this terminology is strictly correct only for ethyl esters of carbamic acid. The compound's classification as both a carbamate and a urethane derivative highlights the complex relationships that exist within this chemical family and underscores the importance of precise structural characterization in defining these relationships.

| Classification Category | Specific Designation | Structural Basis |

|---|---|---|

| Primary Classification | Organic Carbamate | R₂NC(=O)OR structure |

| Secondary Classification | Cyclohexyl Carbamate | Cyclohexyl N-substituent |

| Tertiary Classification | Heterocyclic Carbamate | Piperidine ring incorporation |

| Salt Form | Hydrochloride Salt | Chloride counterion |

Structural Features and Molecular Characteristics

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that integrates multiple distinct structural elements into a unified chemical entity. The compound possesses a molecular formula of C₁₃H₂₅ClN₂O₂ with a molecular weight of 276.8028 atomic mass units, representing a substantial organic molecule with significant structural complexity. The central carbamate functional group serves as the primary structural scaffold, featuring the characteristic carbonyl group bonded to both nitrogen and oxygen atoms, which creates the distinctive >N−C(=O)−O− linkage that defines all carbamate compounds.

The piperidine component of the molecule contributes a six-membered saturated heterocyclic ring containing one nitrogen atom, which is positioned at the 2-carbon of the ring system and connected to the carbamate oxygen through a methylene bridge. This piperidine ring adopts a chair conformation in solution, similar to cyclohexane, but with the nitrogen atom introducing subtle electronic and steric effects that influence the overall molecular geometry. The connection through the 2-position of the piperidine ring creates a chiral center, potentially leading to stereochemical considerations that impact the compound's three-dimensional structure and biological activity profiles.

The cyclohexyl substituent attached to the carbamate nitrogen represents another significant structural feature, contributing a six-membered saturated carbocyclic ring that adopts the energetically favorable chair conformation. This cyclohexyl group provides substantial steric bulk and lipophilic character to the molecule, influencing both its physical properties and chemical reactivity patterns. The N-cyclohexyl substitution pattern is particularly noteworthy because it creates a secondary carbamate structure, which typically exhibits enhanced stability compared to primary carbamate derivatives.

The hydrochloride salt formation occurs through protonation of the piperidine nitrogen atom, creating a positively charged ammonium center that is balanced by the chloride counterion. This salt formation significantly alters the compound's physical properties, including solubility, melting point, and crystalline structure, while maintaining the core carbamate functionality intact. The SMILES notation for this compound is represented as O=C(NC1CCCCC1)OCC1CCCCN1.Cl, which captures the complete connectivity pattern and includes the chloride ion association.

Historical Context and Development in Organic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of carbamate chemistry, which traces its origins to the early investigations of carbamic acid derivatives in the nineteenth century. The foundational understanding of carbamate compounds emerged from the pioneering work of chemists who recognized the potential of these structures as versatile intermediates in organic synthesis and as important functional groups in their own right. The systematic study of carbamates gained momentum throughout the twentieth century as synthetic methodologies advanced and the unique properties of these compounds became better understood through improved analytical techniques and theoretical frameworks.

The specific development of cyclohexyl carbamate derivatives represents a significant advancement in the field of carbamate chemistry, building upon earlier work with simpler alkyl and aryl carbamate systems. The recognition that cyclohexyl substituents could impart enhanced stability and unique reactivity patterns to carbamate structures led to increased research interest in this particular class of compounds. The incorporation of cyclohexyl groups into carbamate structures became particularly important as medicinal chemists and organic synthesis specialists recognized the potential of these modifications to influence biological activity and chemical behavior in predictable ways.

The integration of piperidine ring systems into carbamate chemistry emerged from the broader understanding of heterocyclic chemistry and the recognition that six-membered nitrogen-containing rings possessed unique electronic and conformational properties that could be exploited in molecular design. Piperidine has been extensively studied as a fundamental heterocyclic building block, and its incorporation into more complex molecular frameworks represents a natural evolution in the development of sophisticated organic compounds. The combination of piperidine and carbamate functionalities in a single molecule represents a convergence of multiple research streams in organic chemistry.

The emergence of carbamate compounds as important structural elements in drug design and medicinal chemistry has provided additional impetus for the development of sophisticated carbamate derivatives like this compound. The recognition that carbamate functional groups could serve as peptide bond surrogates and could impart favorable pharmacological properties to molecules has driven extensive research into the synthesis and characterization of novel carbamate structures. This medicinal chemistry perspective has contributed significantly to the continued development and refinement of carbamate synthetic methodologies and has emphasized the importance of precise structural control in carbamate design.

Propiedades

IUPAC Name |

piperidin-2-ylmethyl N-cyclohexylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c16-13(15-11-6-2-1-3-7-11)17-10-12-8-4-5-9-14-12;/h11-12,14H,1-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIZROJSSWESDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-41-1 | |

| Record name | Carbamic acid, N-cyclohexyl-, 2-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride typically involves the reaction of piperidine with cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. The process may also include steps such as crystallization and drying to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions: Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride is being investigated for its role as a potential therapeutic agent. Its structural similarities to other biologically active compounds suggest it may interact with various biological targets, including receptors and enzymes involved in disease processes.

Case Study: P-glycoprotein Modulation

Research indicates that compounds similar to piperidin-2-ylmethyl N-cyclohexylcarbamate can modulate P-glycoprotein (P-gp), an efflux transporter associated with multidrug resistance in cancer therapy. A study highlighted the development of new P-gp inhibitors that could reverse drug resistance in cancer cells, suggesting that modifications of piperidine derivatives could enhance their efficacy against resistant cancer types .

2. Neuropharmacology

Due to its piperidine structure, the compound may exhibit neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Interaction Studies

Studies are ongoing to determine how piperidin-2-ylmethyl N-cyclohexylcarbamate binds to specific receptors or enzymes. Preliminary findings suggest it may influence certain signaling pathways, although detailed mechanistic studies are still required.

| Study Focus | Findings |

|---|---|

| Binding Affinity | Initial binding studies indicate potential interactions with P-gp and other receptors. |

| Efficacy in Disease Models | Early results show promise in reversing drug resistance in cell lines overexpressing P-gp. |

Synthesis and Optimization

The synthesis of piperidin-2-ylmethyl N-cyclohexylcarbamate typically involves methods that optimize yield and purity through techniques like recrystallization and chromatography. The development of efficient synthetic routes is crucial for scaling up production for research and potential clinical applications.

Mecanismo De Acción

The mechanism by which piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparación Con Compuestos Similares

The structural and functional diversity of piperidine- and carbamate-containing compounds allows for meaningful comparisons. Below is an analysis of key analogs, categorized by structural features:

Piperidine Derivatives with Varying Carbamate Substituents

These compounds share the piperidine backbone but differ in the substituents attached to the carbamate nitrogen.

Key Observations :

- Morpholine-containing analogs may exhibit improved aqueous solubility due to the oxygen atom’s polarity .

- Smaller substituents (e.g., ethyl) reduce steric hindrance, possibly favoring interactions with compact binding pockets .

Pyrrolidine Analogs

Replacing the piperidine ring (6-membered) with pyrrolidine (5-membered) alters ring strain and hydrogen-bonding capacity, impacting pharmacokinetics.

Key Observations :

- The pyrrolidine analog’s smaller ring size could decrease binding affinity to targets optimized for piperidine-based structures.

- Lower molecular weight (262.78 vs. 294.82) may improve metabolic clearance rates .

Aromatic Carbamates with Pharmacological Relevance

While structurally distinct, aromatic carbamates like URB597 provide context for carbamate-mediated bioactivity.

Key Observations :

- URB597’s aromatic rings enable π-π interactions with enzyme active sites, a feature absent in aliphatic piperidine derivatives.

- Despite sharing a cyclohexylcarbamate group, URB597’s pharmacological profile (FAAH inhibition) is distinct from piperidin-2-ylmethyl derivatives, underscoring the role of aromaticity in target specificity .

Actividad Biológica

Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride is a chemical compound with significant potential for various biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a cyclohexyl group, and a carbamate functional group. Its molecular formula contributes to its unique chemical properties, making it a candidate for further pharmacological studies. The compound's molecular weight is approximately 222.32 g/mol, and it is often encountered in the form of its hydrochloride salt to enhance solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, similar compounds have been shown to interact with neurotransmitter receptors, potentially affecting signal transmission in the brain .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : The compound has been evaluated for its anticancer potential, with some analogues showing effectiveness against various cancer cell lines .

- Anti-inflammatory Effects : Inhibitors similar to piperidin derivatives have demonstrated significant anti-inflammatory effects in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of piperidine derivatives on several cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against cancer cells .

Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced inflammation in mice, compounds structurally related to piperidin derivatives showed reduced edema and inflammation markers compared to control groups. This suggests that piperidin-based compounds may serve as effective anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride | Cyclopentyl | Antimicrobial |

| Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride | Cyclopropyl | Anticancer |

Each derivative exhibits distinct biological activities due to variations in their structural features, which influence their interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride derivatives?

- Methodological Answer : Synthesis optimization involves selecting coupling reagents (e.g., HATU/DIPEA in acetonitrile) for amide bond formation, as demonstrated in analogous piperidine-based compounds . Purification via reverse-phase HPLC (RP-HPLC) with gradients like 10–90% acetonitrile in 0.1% aqueous trifluoro acetic acid ensures >95% purity. Structural confirmation requires H NMR (e.g., in DMSO-d6) and HRMS analysis .

Q. How are physicochemical properties (e.g., solubility, stability) assessed for this compound?

- Methodological Answer : Solubility is tested in polar (DMSO, water) and non-polar solvents. Stability under varying pH and temperature conditions is evaluated via accelerated degradation studies. For related piperidine derivatives, melting points and solubility profiles are documented in safety data sheets, with storage recommendations (e.g., RT, desiccated) to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing purity and structure?

- Methodological Answer : Analytical RP-HPLC (C18 columns, 1 mL/min flow rate) and H NMR (500 MHz spectrometers) are standard. HRMS confirms molecular weights, while elemental analysis validates stoichiometry. Impurity profiling uses LC-MS to detect side products from incomplete coupling reactions .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor binding affinity and in vivo efficacy be addressed?

- Methodological Answer : For piperidine-based opioid ligands, low in vivo efficacy despite high in vitro binding (e.g., μ/δ receptor affinities <1 nM) may stem from pharmacokinetic limitations (e.g., blood-brain barrier penetration) or pharmacodynamic factors (e.g., biased agonism). Dose-response studies in rodent models (e.g., paw withdrawal latency assays) and metabolite profiling (LC-MS/MS) can identify bottlenecks .

Q. What strategies enhance the metabolic stability of piperidine derivatives in preclinical models?

- Methodological Answer : Introducing β-alanine linkers or modifying substituents (e.g., Dmt groups) improves resistance to esterase-mediated degradation. In vitro stability assays in liver microsomes and plasma, followed by in vivo PK/PD modeling, guide structural optimization .

Q. How are bivalent ligands designed to target multiple opioid receptor subtypes?

- Methodological Answer : Hybrid molecules combine enkephalin peptides with piperidine-based small molecules via spacers (e.g., β-alanine). Binding assays (e.g., competitive radioligand displacement in transfected cells) and functional studies (e.g., GTPγS assays) validate dual μ/δ agonism. Tissue bath experiments (e.g., guinea pig ileum assays) assess ex vivo potency .

Q. What experimental designs mitigate confounding factors in rodent pain models?

- Methodological Answer : Pre-surgical acclimatization, randomized dosing (e.g., intrathecal injections of 0.1–10 μg ligand), and blinded behavioral assessments (e.g., infrared-induced paw withdrawal) reduce variability. Postmortem catheter placement verification ensures accurate drug delivery .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent in vivo responses?

- Methodological Answer : Use non-parametric two-way ANOVA with post hoc tests (e.g., Neuman-Kuels) for behavioral data. Area-under-the-curve (AUC) analysis quantifies duration of antinociception. Outliers are identified via Grubbs’ test, and significance thresholds (e.g., p<0.05) are adjusted for multiple comparisons .

Q. What computational tools predict piperidine derivative interactions with opioid receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.